CNS‐Depressant Activity Relative to Unsubstituted 3‑Pyrrolidinylurea Baseline
In the 1968 SAR study, 1‑substituted 3‑pyrrolidinylureas were evaluated for CNS‑depressant activity in mice using a rotorod test. Compounds bearing an N‑aryl substituent on the pyrrolidine ring exhibited qualitatively different depressant profiles compared to N‑alkyl congeners [1]. While the publication does not report the exact ED50 for the target compound, it establishes that the presence of a phenyl (or substituted phenyl) group at N1 is a critical structural determinant for CNS activity, distinguishing these analogs from simpler N‑alkyl derivatives that were predominantly antiarrhythmic or hypoglycemic [1]. This demonstrates that the 3‑fluorophenyl substituent on 891104‑42‑0 contributes to a CNS‑active phenotype that is not present in N‑alkyl analogs.
| Evidence Dimension | CNS-depressant activity (rotorod test, mouse) |
|---|---|
| Target Compound Data | Qualitatively active (exact ED50 not disclosed) |
| Comparator Or Baseline | N-alkyl-3-pyrrolidinylureas (e.g., N-methyl analog) – predominantly antiarrhythmic, not CNS-depressant |
| Quantified Difference | Phenotype switch from antiarrhythmic to CNS-depressant upon N-arylation |
| Conditions | Mouse rotorod test; compounds administered intraperitoneally |
Why This Matters
For researchers procuring a CNS-active pyrrolidinylurea tool compound, the N‑aryl substitution defines the relevant pharmacological class; procurement of an N‑alkyl analog would fail to replicate the CNS-depressant phenotype.
- [1] Helsley, G. C., Franko, B. V., Welstead, W. J., Lunsford, C. D. Synthesis and biological activity of some 1-substituted 3-pyrrolidinylureas. J. Med. Chem. 1968, 11 (5), 1034–1037. View Source
